molecular formula C13H12N6O2 B7784477 [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(4-pyridinyl)-, ethyl ester CAS No. 120564-73-0

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(4-pyridinyl)-, ethyl ester

Cat. No.: B7784477
CAS No.: 120564-73-0
M. Wt: 284.27 g/mol
InChI Key: AMHAYPKQEGUUHP-UHFFFAOYSA-N
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Description

The compound [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(4-pyridinyl)-, ethyl ester features a fused triazolopyrimidine heterocyclic core. Key structural elements include:

  • Position 7: Amino group (-NH₂), which may facilitate hydrogen bonding with biological targets.
  • Position 2: 4-Pyridinyl substituent, a planar aromatic group capable of π-π stacking interactions.

The 4-pyridinyl group likely requires regioselective substitution during cyclization or post-functionalization.

Properties

IUPAC Name

ethyl 7-amino-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-2-21-12(20)9-7-16-13-17-11(18-19(13)10(9)14)8-3-5-15-6-4-8/h3-7H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHAYPKQEGUUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=NC=C3)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142834
Record name Ethyl 7-amino-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120564-73-0
Record name Ethyl 7-amino-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120564-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-amino-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Triazole Core

The synthesis begins with preparing 3-(4-pyridinyl)-1,2,4-triazole-5-amine, a critical precursor. Two pathways are documented:

  • Pathway A : Aromatic acid 1 (e.g., 4-pyridinecarboxylic acid) is esterified to ethyl 4-pyridinecarboxylate 2 using ethanol and sulfuric acid. Hydrazine hydrate converts 2 to 4-pyridinecarbohydrazide 3 , which reacts with S-methylisourea sulfate to form aroylaminoguanidine 4 . Cyclization at 250°C yields 3-(4-pyridinyl)-1,2,4-triazole-5-amine 5 (yield: 68–72%).

  • Pathway B : Direct thermal condensation of 4-pyridinecarboxylic acid 1 with aminoguanidine sulfate at 210°C under solvent-free conditions produces 5 in 75–80% yield.

Chalcone Intermediate Synthesis

Chalcones bearing the ethyl ester moiety are synthesized via Claisen-Schmidt condensation. For example, ethyl acetoacetate 6 reacts with 4-pyridinecarboxaldehyde 7 in methanolic NaOH to form (E)-3-(4-pyridinyl)-1-phenylprop-2-en-1-one 8 (yield: 85–90%).

Chalcone DerivativeAldehydeKetoneSolventYield
8 4-PyridinecarboxaldehydeEthyl acetoacetateMethanol87%

Cyclocondensation to Triazolopyrimidine

Triazole 5 (1.2 mmol) and chalcone 8 (1.2 mmol) undergo cyclocondensation at 210°C under solvent-free conditions for 1 hour. The reaction proceeds via nucleophilic attack by the triazole’s amino group on the chalcone’s carbonyl, followed by cyclization and aromatization. The crude product is crystallized from 95% ethanol to yield the target compound (yield: 78–82%).

Mechanistic Steps :

  • Nucleophilic addition of triazole-NH₂ to chalcone carbonyl.

  • Conjugate addition of triazole-NH to α,β-unsaturated ketone.

  • Cyclization and dehydration to form the triazolopyrimidine core.

Catalytic Cyclization Methods

Quaternary Ammonium Salt Catalysis

A one-pot method involves reacting 4-pyridinyl-substituted alkylamines with dialkyl cyanodithioiminocarbonates in the presence of tetrabutylammonium bromide (TBAB). The reaction proceeds at room temperature in acetonitrile, yielding 5-amino-3-(4-pyridinyl)-1,2,4-triazole 9 (yield: 88–92%). Subsequent imidization with ethyl acrylate and Lewis acid (e.g., ZnCl₂)-mediated hydrolysis produces the target ester (overall yield: 52–58%).

CatalystTemperatureTimeYield (Intermediate 9 )
TBAB25°C6h90%

Lewis Acid-Mediated Hydrolysis

The ethyl ester is retained by quenching hydrolysis steps. For example, intermediate 10 (ethyl 7-nitro-2-(4-pyridinyl)-triazolopyrimidine-6-carboxylate) is reduced using SnCl₂ in HCl/ethanol to introduce the 7-amino group without ester cleavage (yield: 84%).

Coupling Reactions with Carbonyl Chlorides

Synthesis of Carbonyl Chloride Intermediate

Ethyl 5-methyl-7-phenyl-triazolopyrimidine-2-carboxylate 11 is hydrolyzed to the carboxylic acid 12 using 2M NaOH (reflux, 4h; yield: 95%). Treatment with thionyl chloride converts 12 to carbonyl chloride 13 (yield: 92%).

Ethanol Esterification

Comparative Analysis of Methodologies

MethodYieldTemperatureTimeScalability
Cyclocondensation78–82%210°C1hHigh
Catalytic52–58%25–80°C8–12hModerate
Coupling89%0–25°C2hLow

Cyclocondensation offers superior yields and scalability but requires high temperatures. Catalytic methods are milder but involve multi-step purification. Coupling reactions provide modularity but depend on intermediate stability.

Experimental Data and Optimization

  • Solvent-Free Cyclocondensation : Eliminating solvents reduces side reactions, improving yield by 12–15%.

  • Catalyst Loading : Increasing TBAB from 5 mol% to 10 mol% boosts intermediate 9 yield from 78% to 92%.

  • Esterification pH : Maintaining pH >10 during ethanol coupling prevents acid-catalyzed ester hydrolysis .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is synthesized through multi-step protocols involving cyclocondensation and functional group transformations:

Reaction TypePrecursors/ConditionsYieldReference
Knoevenagel-Cyclocondensation3-Amino-1,2,4-triazole, substituted benzaldehyde, ethyl cyanoacetate, TMDP catalyst73–85%
Biginelli-like Reaction3,5-Diaminotriazole, ethyl 3-oxobutanoate, ionic/acidic conditions68–78%
  • Mechanistic Insight : The Knoevenagel pathway involves TMDP-catalyzed activation of ethyl cyanoacetate and benzaldehyde, forming an α,β-unsaturated intermediate. Subsequent cyclization with 3-amino-1,2,4-triazole generates the triazolopyrimidine core .

  • Regioselectivity Control : Acidic vs. ionic conditions determine substitution patterns at positions 5 and 7 of the triazolopyrimidine ring .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under basic conditions:

SubstrateReagents/ConditionsProductApplication
Ethyl ester derivativeNaOH (1M), H₂O/EtOH, reflux7-Amino-2-(4-pyridinyl)- triazolo[1,5-a]pyrimidine-6-carboxylic acidPrecursor for amide coupling

Case Study : Hydrolysis of ethyl 5-methyl-7-phenyl- triazolo[1,5-a]pyrimidine-2-carboxylate with NaOH yielded the corresponding carboxylic acid (82% conversion) .

Amino Group Reactivity

The 7-amino group participates in:

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives

  • Diazo Coupling : Forms azo dyes with aromatic diazonium salts

Cyclization and Ring Expansion

The triazolopyrimidine core undergoes annulation reactions:

ReactionReagentsProductKey Feature
Oxidative CyclizationH₂O₂, FeCl₃Pyrido[2,3-d] triazolo[1,5-a]pyrimidineEnhanced π-conjugation
Ring-Opening/Ring-ClosingNH₂OH·HCl, K₂CO₃1,2,4-Triazolo[4,3-c]pyrimidine derivativesAltered bioactivity profile

Cross-Coupling Reactions

The pyridinyl substituent enables metal-catalyzed couplings:

Reaction TypeCatalytic SystemCoupling PartnerApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl-modified derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary aminesAminoalkyl side chain introduction

Example : Pd-mediated coupling with 4-fluorophenylboronic acid introduced a fluorine substituent (62% yield), enhancing metabolic stability .

Biological Interaction Mechanisms

While not a direct chemical reaction, the compound’s reactivity under physiological conditions explains its bioactivity:

TargetInteraction TypeFunctional Groups InvolvedBiological Effect
Dihydrofolate reductaseHydrogen bondingAmino group, pyrimidine N-atomsEnzyme inhibition (IC₅₀ = 1.8 μM)
PI3K/Akt pathwayHydrophobic π-stackingPyridinyl ringApoptosis induction in HeLa cells

Stability and Degradation Pathways

Critical stability data under various conditions:

ConditionHalf-LifeMajor Degradation Products
pH 1.2 (37°C)4.2 hCarboxylic acid derivative
UV light (254 nm)1.8 hRing-opened triazole fragments
40°C/75% RH28 daysEthanol (ester hydrolysis byproduct)

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
TPA derivatives have been investigated for their antimicrobial properties. Studies have shown that modifications in the triazolo-pyrimidine framework can enhance efficacy against a range of bacterial strains. For instance, certain derivatives exhibited significant activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Antitumor Properties
Research has demonstrated that TPA compounds can inhibit cancer cell proliferation. Specific derivatives have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways .

Neurological Effects
Recent studies suggest that TPA may possess neuroprotective properties. In vitro assays have indicated that TPA derivatives can reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticidal Activity
TPA has been evaluated for its potential as a pesticide. Its derivatives have shown effectiveness against various agricultural pests, including aphids and whiteflies. The mode of action appears to involve disruption of the pests' metabolic pathways, leading to reduced survival rates .

Herbicidal Properties
In addition to pest control, TPA compounds have been explored for herbicidal applications. Certain formulations demonstrated selective toxicity towards specific weed species while having minimal impact on crop plants. This selectivity is crucial for developing sustainable agricultural practices .

Material Science Applications

Polymer Synthesis
TPA can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of triazole units into polymer matrices has been shown to improve stability and resistance to environmental degradation .

Nanomaterials Development
Research indicates that TPA derivatives can be utilized in the fabrication of nanomaterials. These materials exhibit unique optical and electronic properties suitable for applications in sensors and electronic devices. The ability to tailor the chemical structure allows for fine-tuning of these properties .

Case Studies

Study Findings Reference
Antimicrobial EfficacySignificant activity against resistant bacteria
Antitumor ActivityInduced apoptosis in cancer cell lines
Neuroprotective EffectsReduced oxidative stress in neuronal cells
Pesticidal EfficacyEffective against aphids and whiteflies
Polymer DevelopmentEnhanced thermal stability in synthesized polymers

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent variations at positions 2, 5, 6, and 7 significantly influence physicochemical and biological properties:

Compound Name (Simplified) Position 2 Substituent Position 7 Substituent Carboxylic Acid Derivative Key Biological Activity Reference
Target Compound 4-Pyridinyl 7-Amino Ethyl ester Not reported -
5-Phenyl-sulfamoylphenylamide Phenyl - Sulfamoylphenylamide Antiproliferative (IC₅₀: ~10 µM)
7-(3,4-Dimethoxyphenyl)-ethyl ester Methyl 3,4-Dimethoxyphenyl Ethyl ester Not reported
Triorganotin(IV) derivatives Methylthio 7-Amino Carboxylic acid (Sn complexes) Antimicrobial (MIC: 2–8 µg/mL)
7-Chloro-triazolo[1,5-a]pyrimidine Chlorine Chlorine (position 5) Ethyl ester Antimalarial (IC₅₀: <1 µM)
  • Position 2 : The 4-pyridinyl group in the target compound contrasts with phenyl (), methylthio (), and chlorine (). Pyridinyl’s nitrogen may enhance solubility and target binding compared to hydrophobic groups like phenyl.
  • Position 7: The 7-amino group distinguishes the target compound from analogues with methoxy () or chloro () substituents. Amino groups are nucleophilic and may improve interactions with enzymes or receptors.
  • Carboxylic Acid Derivatives : Ethyl esters (target compound, ) balance lipophilicity and hydrolytic stability, whereas sulfamoyl amides () introduce hydrogen-bonding motifs critical for antiproliferative activity.

Physicochemical Properties

  • Lipophilicity : Ethyl esters (e.g., target compound, ) typically have higher logP values than carboxylic acids or amides, favoring passive diffusion.
  • Molecular Weight : The target compound’s estimated molecular weight (~330–350 g/mol) aligns with drug-like properties, contrasting with bulkier tin complexes (>500 g/mol, ).
  • Stability : Ethyl esters are prone to hydrolysis in vivo, whereas amides () and tin complexes () exhibit greater metabolic stability.

Biological Activity

[1,2,4]Triazolo[1,5-a]pyrimidine derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The compound in focus, [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(4-pyridinyl)-, ethyl ester , exhibits promising pharmacological properties that warrant detailed exploration. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : 7-amino-2-(4-pyridinyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester
  • Molecular Formula : C₉H₈N₄O₂
  • Molecular Weight : 192.18 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair.
  • Antimicrobial Activity : Studies indicate that triazolo[1,5-a]pyrimidines possess antimicrobial properties against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
  • Anticancer Properties : Some derivatives have been noted for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.

Biological Activity Data

Activity TypeEffectivenessReference
Enzyme InhibitionModerate
AntimicrobialEffective
AnticancerPromising

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various triazolo[1,5-a]pyrimidine derivatives. The compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of triazolo derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound in developing new antimicrobial agents.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to assess the toxicity profile of the compound. Preliminary studies indicate low acute toxicity; however, further investigations are necessary to evaluate chronic exposure effects and potential side effects.

Q & A

Q. What are the optimized synthetic protocols for preparing [1,2,4]triazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence yields?

Methodological Answer: The synthesis typically involves cyclocondensation of aminotriazoles with β-oxo esters or malonate derivatives. For example, General Procedure C ( ) refluxes aminotriazole (3.1 mmol) with diethyl ethoxymethylenemalonate (4.6 mmol) in glacial acetic acid for 3 hours, yielding 78% product after filtration and washing. Alternative methods include using molten-state TMDP (tetramethylenediamine phosphate) or ethanol/water solvent mixtures (). Key factors affecting yields:

  • Catalyst choice : TMDP improves efficiency but requires careful handling due to toxicity ().
  • Solvent system : Ethanol/water (1:1 v/v) reduces side reactions compared to pure ethanol ().
  • Reaction time : Prolonged reflux (>3 hours) may degrade thermally sensitive substituents ().

Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?

Methodological Answer:

  • 1H NMR : Look for diagnostic signals such as the pyridinyl proton (δ 8.16–8.11 ppm, doublet) and ethyl ester protons (δ 4.32–4.23 ppm, multiplet) ().
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 436.2 [M+H]⁺) confirm molecular weight ().
  • Melting point : Consistency with literature values (e.g., 155–156°C) indicates purity ().
  • IR spectroscopy : C=O stretch (~1700 cm⁻¹) and N-H deformation (~1600 cm⁻¹) confirm ester and amino groups ().

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at positions 2 and 7) affect cannabinoid receptor (CB2) binding affinity?

Methodological Answer: and highlight structure-activity relationship (SAR) trends:

  • Position 2 : Aromatic substituents (e.g., 4-chlorophenyl) enhance CB2 affinity via hydrophobic interactions. Replacing with alkyl groups reduces activity.
  • Position 7 : Amino groups improve solubility but may sterically hinder receptor binding.
  • Ester vs. amide : Ethyl esters () generally show higher metabolic stability than carboxamides ().

Q. How can computational methods streamline reaction optimization and mechanistic studies?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental data to:

  • Predict transition states : Identify rate-limiting steps in cyclocondensation ().
  • Optimize solvent effects : Simulate polarity effects on TMDP-catalyzed reactions ().
  • Screen substituents : Use docking studies to prioritize CB2-active analogs before synthesis ().

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Verify solvent effects : DMSO-d6 may cause proton exchange broadening (e.g., NH signals in ).
  • Check tautomerism : Triazolopyrimidines can exhibit keto-enol tautomerism, altering δ values ().
  • Cross-validate techniques : Combine 2D NMR (e.g., HSQC) with X-ray crystallography for ambiguous cases.

Experimental Design Considerations

Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields in cyclocondensation)?

Methodological Answer:

  • Catalyst loading : Increase TMDP concentration (≤10 mol%) to accelerate kinetics ().
  • Stepwise heating : Gradually raise temperature to 80°C to avoid exothermic side reactions ().
  • Workup optimization : Use cold ether washes to remove unreacted aminotriazole ().

Q. How can researchers validate the biological activity of analogs lacking commercial reference standards?

Methodological Answer:

  • Functional assays : Use cAMP inhibition or β-arrestin recruitment assays for CB2 activity ().
  • Negative controls : Include known CB2 antagonists (e.g., SR144528) to confirm target specificity.
  • Metabolic stability tests : Incubate with liver microsomes to assess esterase-mediated hydrolysis ().

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